molecular formula C18H15N3O6S3 B2677102 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 899996-87-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide

Cat. No. B2677102
CAS RN: 899996-87-3
M. Wt: 465.51
InChI Key: FLQNRQLYEOBVQU-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H15N3O6S3 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Exchange, Elimination, and Ring Opening Reactions : Research has detailed the synthesis and reactions of benzimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-ones with various reagents, leading to the formation of condensed benzimidazole derivatives, triazine derivatives, and benzimidazol-2-ylsulphenamides under different conditions. This type of research highlights the synthetic versatility of compounds containing benzothiazole and isothiazole rings, which could be relevant to understanding the reactivity and potential modifications of the compound (Martin & Tittelbach, 1985).

  • Anticonvulsant Agents Synthesis : A study on the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety explored their potential as anticonvulsant agents. This research indicates the therapeutic potential of compounds incorporating sulfonamide and thiazole moieties, which might provide a context for the pharmacological exploration of the compound of interest (Farag et al., 2012).

Biological and Medicinal Applications

  • Antimicrobial and Anti-inflammatory Agents : A study synthesized and evaluated pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives incorporating an aryl sulfonate moiety for their antibacterial, antifungal, and anti-inflammatory activities. Such research underscores the potential biomedical applications of compounds with sulfonamide linkages and heterocyclic structures, suggesting areas where the compound might find application (Kendre et al., 2015).

  • Sulfonamides and Histamine H3 Receptor Antagonism : The synthesis of novel cyclic sulfonamides and their evaluation as histamine H3 receptor antagonists highlight the potential for compounds with sulfonamide structures to be developed into therapeutically relevant molecules. This could be relevant for exploring the biological activities of the compound of interest (Greig et al., 2001).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S3/c1-10(21-17(23)12-5-3-4-6-15(12)30(21,26)27)16(22)20-18-19-13-8-7-11(29(2,24)25)9-14(13)28-18/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQNRQLYEOBVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide

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